molecular formula C21H27N5O B2493656 4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine CAS No. 2415641-98-2

4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine

货号 B2493656
CAS 编号: 2415641-98-2
分子量: 365.481
InChI 键: APXIHYQVLJIDLW-QPJJXVBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PP3M, and it is a heterocyclic organic compound that contains a morpholine ring, a pyridazine ring, and a phenylpropenylpiperazine moiety. PP3M has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

作用机制

The mechanism of action of PP3M involves the inhibition of various enzymes, including PKC and CDK5. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CDK5 is involved in neuronal development and synaptic plasticity. PP3M has been shown to bind to the ATP-binding site of PKC and CDK5, thereby inhibiting their activity.
Biochemical and Physiological Effects:
PP3M has been shown to have potent biochemical and physiological effects, including the inhibition of PKC and CDK5 activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the modulation of neuronal development and synaptic plasticity. PP3M has also been shown to have anti-inflammatory and analgesic effects.

实验室实验的优点和局限性

PP3M has several advantages for lab experiments, including its high potency and selectivity for PKC and CDK5 inhibition, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its ability to modulate neuronal development and synaptic plasticity. However, PP3M also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

未来方向

There are several future directions for PP3M research, including the development of more potent and selective inhibitors of PKC and CDK5, the investigation of PP3M as a potential anticancer agent in preclinical and clinical studies, and the exploration of PP3M as a potential therapeutic agent for neurodegenerative disorders. Further research is also needed to investigate the potential toxicity and pharmacokinetics of PP3M in vivo.

合成方法

PP3M can be synthesized using various methods, including the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of potassium carbonate, followed by the reaction with morpholine in the presence of palladium on carbon. Another method involves the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of sodium hydride, followed by the reaction with morpholine in the presence of palladium on carbon. The synthesis of PP3M has also been achieved using other methods, including the reaction of 4-(4-bromophenyl)pyridazine with (E)-3-phenylprop-2-en-1-amine in the presence of cesium carbonate, followed by the reaction with morpholine in the presence of palladium on carbon.

科学研究应用

PP3M has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. PP3M has been shown to have potent inhibitory effects on various enzymes, including protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PP3M has also been shown to have potent antitumor activity, and it has been investigated as a potential anticancer agent.

属性

IUPAC Name

4-[6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c1-2-5-19(6-3-1)7-4-10-24-11-13-25(14-12-24)20-8-9-21(23-22-20)26-15-17-27-18-16-26/h1-9H,10-18H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXIHYQVLJIDLW-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyridazin-3-yl)morpholine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。